3-(4-(tert-Butyl)phenyl)azetidine hydrochloride
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Overview
Description
3-(4-(tert-Butyl)phenyl)azetidine hydrochloride: is a heterocyclic compound featuring a four-membered azetidine ring substituted with a tert-butyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Substitution on the Phenyl Ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave irradiation and continuous flow chemistry may be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: Its structural features make it a candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the tert-butyl group’s steric effects contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Azetidine: A simpler four-membered ring without additional substituents.
tert-Butylphenyl Derivatives: Compounds with similar phenyl ring substitutions but different heterocyclic cores.
Uniqueness: 3-(4-(tert-Butyl)phenyl)azetidine hydrochloride stands out due to the combination of the azetidine ring and the tert-butyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(2,3)12-6-4-10(5-7-12)11-8-14-9-11;/h4-7,11,14H,8-9H2,1-3H3;1H |
InChI Key |
OFKDHBNVFSVWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CNC2.Cl |
Origin of Product |
United States |
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